Evidence 1 – Carboxamide vs. Non-Carboxamide Piperazine: Sigma Receptor Affinity Reversal
Replacement of the carboxamide group in N,4-dicyclohexyl-1-piperazinecarboxamide with a direct N-cyclohexyl linkage (1,4-dicyclohexylpiperazine) inverts sigma receptor subtype preference. 1,4-Dicyclohexylpiperazine binds σ1 with Ki = 2.05 nM but σ2 with Ki = 17 nM (∼8‑fold σ1 preference) [1]. In contrast, amide-containing piperazinecarboxamides in the same chemical space achieve high σ2 affinity when both piperazine nitrogens are basic (PB28: σ2 Ki = 0.68 nM) or extreme σ1 selectivity when one nitrogen is converted to an amide (compound 36: σ1 Ki = 0.11 nM, 1627‑fold selective) [2]. This indicates that the carboxamide moiety is a critical molecular determinant of sigma subtype engagement, not a neutral linker modification.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and sigma-2/sigma-1 selectivity direction |
|---|---|
| Target Compound Data | N,4-Dicyclohexyl-1-piperazinecarboxamide: direct Ki data not published; structurally positioned in amide-class sigma ligand space |
| Comparator Or Baseline | 1,4-Dicyclohexylpiperazine: σ1 Ki = 2.05 nM, σ2 Ki = 17 nM (σ1-preferring); PB28 (bis-basic piperazine): σ2 Ki = 0.68 nM, σ1 Ki = 0.38 nM; amide 36: σ1 Ki = 0.11 nM (1627‑fold σ1‑selective) |
| Quantified Difference | Sigma subtype preference direction flips by >8‑fold between carboxamide and non-carboxamide series; sigma subtype selectivity spans >1600‑fold within the amide series depending on distal substitution |
| Conditions | Radioligand displacement assays: [³H](+)-pentazocine (σ1) and [³H]DTG (σ2) in guinea pig brain membrane preparations (Berardi et al., J Med Chem 2009). |
Why This Matters
Procurement for sigma-receptor research must consider whether the target is σ1 or σ2; selecting the wrong piperazine chemotype (carboxamide vs. non-carboxamide) can reverse the intended subtype engagement by more than 8‑fold, invalidating biological conclusions.
- [1] BindingDB. BDBM50299724 – 1,4-Dicyclohexylpiperazine | CHEMBL573703. Ki Data: σ1 = 2.05 nM, σ2 = 17 nM. http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50299724 (accessed 2026-05-06). View Source
- [2] Berardi F, Abate C, Ferorelli S, et al. J Med Chem. 2009;52(23):7817-28. doi:10.1021/jm9007505. PB28 (compound 7): σ2 Ki = 0.68 nM, σ1 Ki = 0.38 nM; compound 36: σ1 Ki = 0.11 nM with 1627‑fold σ1/σ2 selectivity. View Source
